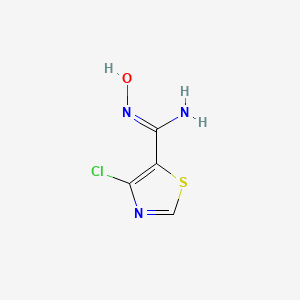
4-Chloro-N-hydroxythiazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-hydroxythiazole-5-carboximidamide is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a chloro group and a hydroxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-hydroxythiazole-5-carboximidamide typically involves the reaction of a thioamide with monobromomalonamide (2-bromopropanediamide) in the presence of pyridine and absolute ethanol under reflux conditions. This one-step method has been reported to yield good-to-excellent results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-N-hydroxythiazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown activity as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an antifungal, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-hydroxythiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparación Con Compuestos Similares
4-Hydroxythiazole-5-carboxamide: This compound shares a similar thiazole ring structure but lacks the chloro and hydroxy substituents.
2-(4-Chlorophenyl)-4-(methoxymethoxy)-1,3-thiazole-5-carboxamide: This compound is a selective antagonist of transient receptor potential cation channel subfamily M member 8 (TRPM8).
Uniqueness: 4-Chloro-N-hydroxythiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H4ClN3OS |
|---|---|
Peso molecular |
177.61 g/mol |
Nombre IUPAC |
4-chloro-N'-hydroxy-1,3-thiazole-5-carboximidamide |
InChI |
InChI=1S/C4H4ClN3OS/c5-3-2(4(6)8-9)10-1-7-3/h1,9H,(H2,6,8) |
Clave InChI |
XHCNFEIJDWZUAC-UHFFFAOYSA-N |
SMILES isomérico |
C1=NC(=C(S1)/C(=N/O)/N)Cl |
SMILES canónico |
C1=NC(=C(S1)C(=NO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


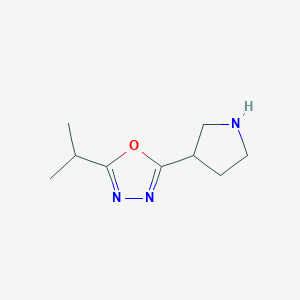

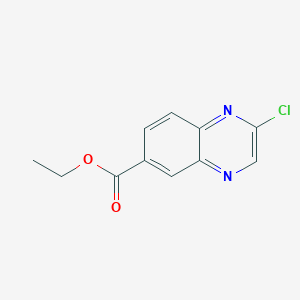
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
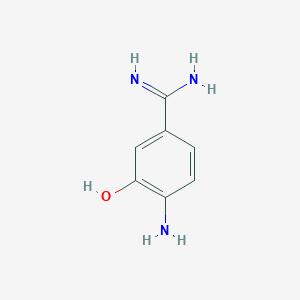
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

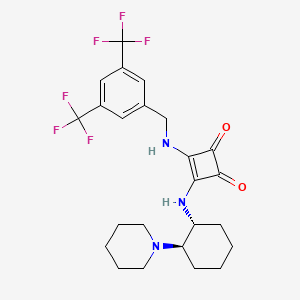
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
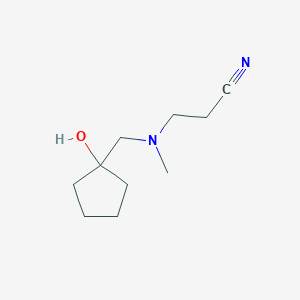
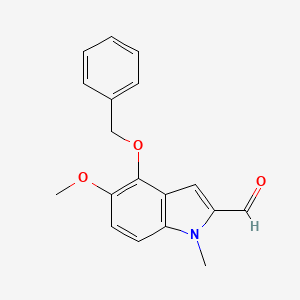

![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12953541.png)
